N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a benzimidazole and a benzo[d]thiazole moiety
Synthetic Routes and Reaction Conditions:
Conventional Synthesis: The compound can be synthesized through a multi-step reaction involving the condensation of 4-aminophenylbenzimidazole with benzo[d]thiazole-2-carboxylic acid chloride in the presence of a suitable base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include using high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially on the benzimidazole ring, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like ammonia or amines, under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Mechanism of Action
Target of Action
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a compound with a complex structure that includes an imidazole ring . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
It is known that imidazole derivatives can interact with various proteins and enzymes, which could potentially lead to a variety of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors. Medicine: Research indicates its potential use in developing new therapeutic agents, including antitumor and antimicrobial drugs. Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Benzo[d]thiazole derivatives: These compounds have the benzo[d]thiazole moiety but may have different substituents on the thiazole ring.
Uniqueness: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its specific combination of benzimidazole and benzo[d]thiazole rings, which may confer unique biological and chemical properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
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Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-20(21-25-17-7-3-4-8-18(17)27-21)22-14-11-9-13(10-12-14)19-23-15-5-1-2-6-16(15)24-19/h1-12H,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFQYDJFSWROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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